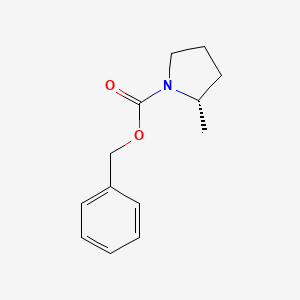

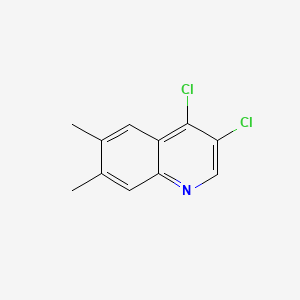

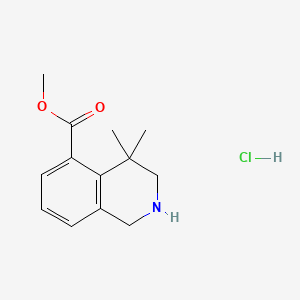

![molecular formula C9H9N3O B598300 (E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime CAS No. 1198098-52-0](/img/structure/B598300.png)

(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime” is a compound that belongs to the class of oximes . Oximes are renowned for their widespread applications as organophosphate (OP) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives . They are the most common and widely acclaimed nitrogen-containing biological motifs, with diverse biological and pharmacological applications .

Synthesis Analysis

Oximes are frequently accessed via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene . Substitution reactions of the chloride with an alcohol are often used for the synthesis of imidates .Molecular Structure Analysis

The molecular structure of oximes includes dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon, which makes them strong candidates for divergent reactivity . Despite their structural similarities with imines, oximes have advantages over imines in terms of stability, such as a greater resistance to hydrolysis .Chemical Reactions Analysis

Oximes have reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, such as pyrazolo[3,4-b]pyridines and pyrrolidine derivatives, play a crucial role in drug discovery due to their versatility in interacting with biological targets. Pyrazolo[3,4-b]pyridine, for instance, has been highlighted for its efficacy in kinase inhibition, underscoring its potential in designing novel therapeutics for various diseases, including cancer and central nervous system disorders (Wenglowsky, 2013). Similarly, the pyrrolidine ring is a widely used scaffold in medicinal chemistry, attributed to its ability to enhance the pharmacophore space and contribute significantly to the stereochemistry of molecules, offering a basis for developing compounds with diverse biological profiles (Li Petri et al., 2021).

Role in Synthesis of Central Nervous System (CNS) Acting Drugs

The exploration of functional chemical groups in the synthesis of novel CNS acting drugs has identified heterocycles as pivotal structures. Compounds featuring pyrrole, pyridine, and similar heterocyclic frameworks have been linked to CNS effects ranging from depression to convulsion control, suggesting a pathway for the development of new therapeutic agents (Saganuwan, 2017).

Catalysis and Organic Synthesis

Heterocyclic compounds are integral to catalysis and organic synthesis, offering innovative approaches to constructing complex molecular structures. The review of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) synthesis highlighted the use of hybrid catalysts to develop these scaffolds, pivotal in medicinal and pharmaceutical industries for their broad synthetic applications and bioavailability (Parmar et al., 2023).

Analytical and Sensory Applications

The analysis of heterocyclic aromatic amines in foodstuffs and biological matrices emphasizes the role of these compounds in health and environmental sciences. Techniques such as liquid and gas chromatography coupled with mass spectrometry have been applied to analyze heterocyclic compounds, underscoring their significance in understanding dietary exposure to potential carcinogens and their metabolic fate (Teunissen et al., 2010).

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for “(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime” is not available, it’s important to note that organophosphates (OPs), which are commonly used as pesticides, insecticides, medications, and as nerve agents in chemical weapons, are extremely toxic . Oximes are renowned for their applications as OP antidotes .

Zukünftige Richtungen

Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future research may continue to explore these and other innovative uses of this powerful functional group .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of (E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime can be achieved through a multi-step reaction involving a series of chemical transformations.", "Starting Materials": [ "2,3-dihydro-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde", "hydroxylamine hydrochloride", "sodium hydroxide", "acetic acid", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in acetic acid.", "Step 2: Add hydroxylamine hydrochloride and sodium hydroxide to the reaction mixture and stir for several hours at room temperature.", "Step 3: Extract the reaction mixture with ethyl acetate and wash the organic layer with water.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude oxime.", "Step 5: Purify the crude oxime by column chromatography using a suitable solvent system to obtain the desired product, (E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime." ] } | |

CAS-Nummer |

1198098-52-0 |

Molekularformel |

C9H9N3O |

Molekulargewicht |

175.19 g/mol |

IUPAC-Name |

N-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C9H9N3O/c1-6-2-8-7(5-12-13)4-11-9(8)10-3-6/h2-5,13H,1H3,(H,10,11) |

InChI-Schlüssel |

HFFLEBHLDYXIRV-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(NC=C2C=NO)N=C1 |

Kanonische SMILES |

CC1=CC2=C(NC=C2C=NO)N=C1 |

Synonyme |

(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

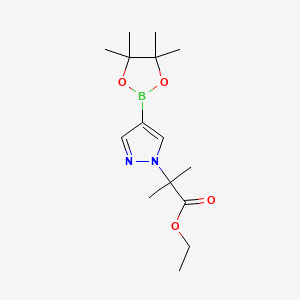

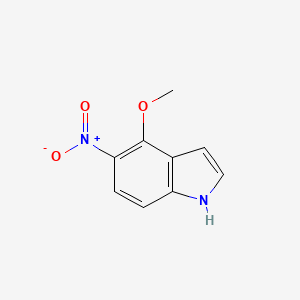

![Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B598217.png)

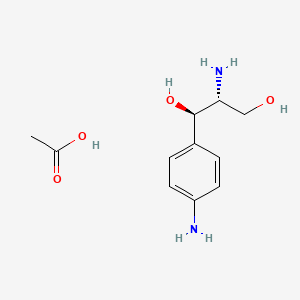

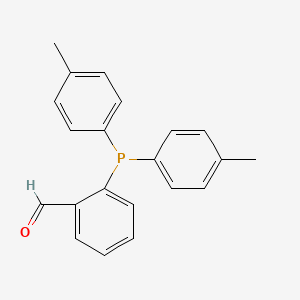

![Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598230.png)

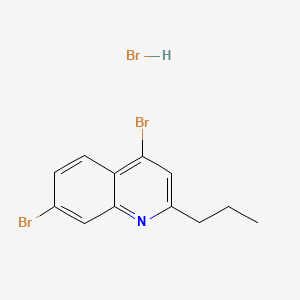

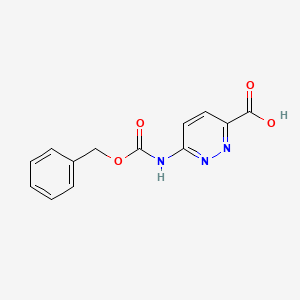

![tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B598239.png)

![2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B598240.png)